Advanced Physicochemical Profiling and Synthetic Utility of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Advanced Physicochemical Profiling and Synthetic Utility of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic properties often hinges on the strategic modulation of a molecule's lipophilicity and structural rigidity. 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 579500-30-4) is a highly specialized, bifunctional building block designed to address these exact challenges. Featuring a 4-aminopiperidine core integrated with a spiroketal moiety, this compound serves as a versatile pharmacophore scaffold. It is particularly valuable in the development of Central Nervous System (CNS) therapeutics and oncology radiotracers, where it effectively lowers the partition coefficient (LogP) while maintaining the critical spatial vectors required for target engagement .
This technical guide provides an in-depth analysis of its physicochemical parameters, mechanistic utility in drug design, and a self-validating protocol for its synthesis and derivatization.
Structural Architecture and Physicochemical Parameters
The structural brilliance of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a secondary amine (on the piperidine ring) and a tertiary amine embedded within a 1,4-dioxa-8-azaspiro[4.5]decane system.
Historically, 4-aminopiperidine derivatives are notorious for high lipophilicity, which frequently leads to off-target hERG channel binding (cardiotoxicity) and poor metabolic stability. By incorporating the spiroketal ring, chemists introduce two oxygen atoms that act as potent hydrogen-bond acceptors. This drastically reduces the molecule's lipophilicity without altering its rigid 3D conformation.
Quantitative Physicochemical Profile
Data summarized for CAS 579500-30-4 based on computational and empirical standards .
| Parameter | Value | Pharmacological Implication (Causality) |
| Molecular Weight | 226.32 g/mol | Highly efficient for fragment-based elaboration; leaves ample molecular weight "budget" for adding binding motifs. |
| cLogP | 0.5773 | Exceptionally hydrophilic for a bipiperidine-like scaffold. Prevents the non-specific hydrophobic binding commonly seen in CNS drugs. |
| Topological Polar Surface Area (TPSA) | 33.73 Ų | Ideal for Blood-Brain Barrier (BBB) penetration. CNS-active drugs typically require a TPSA < 90 Ų. |
| H-Bond Acceptors | 4 | The ketal oxygens provide critical interaction points with receptor residues without increasing the H-bond donor count. |
| H-Bond Donors | 1 | The secondary amine provides a singular, highly reactive site for targeted N-alkylation or acylation. |
| Rotatable Bonds | 1 | The rigid spirocyclic framework minimizes the entropic penalty upon receptor binding, increasing overall affinity. |
Pharmacophore Mapping and Drug Design Causality
The primary utility of this scaffold is its application as a ligand for the Sigma-1 (σ1) receptor , a target implicated in neuroprotection and tumor progression. Traditional σ1 ligands are highly lipophilic, which causes high non-specific background signals in biological assays and PET imaging.
As demonstrated in recent radiotracer developments , utilizing the 1,4-dioxa-8-azaspiro[4.5]decane derivative ensures high affinity (K_i = 5.4 nM) while leveraging the low lipophilicity to clear rapidly from non-target tissues. The secondary amine serves as the attachment point for fluorinated or bulky hydrophobic groups, while the tertiary amine forms a critical salt bridge with the aspartate residue in the σ1 binding pocket.
Fig 1: Pharmacophore mapping of the spiroketal scaffold to target receptors.
Standardized Synthetic Workflow: A Self-Validating Protocol
To synthesize or derivatize this building block, reductive amination is the industry standard. The following step-by-step methodology is designed as a self-validating system , ensuring that each phase of the reaction provides measurable analytical feedback before proceeding.
Experimental Protocol: Reductive Amination & Deprotection
Phase 1: Imine Formation (Schiff Base)
-
Reagents: Combine 1-Boc-piperidin-4-one (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the dehydration process.
-
Causality: DCE is utilized over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant favor the stabilization of the imine intermediate.
-
Validation Checkpoint: Monitor via LC-MS. Proceed only when the[M+H]⁺ peak corresponds entirely to the imine/enamine intermediate, and the ketone starting material is depleted.
Phase 2: Selective Reduction 5. Reagents: Introduce Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. 6. Causality: STAB is explicitly chosen over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces imines without reducing any unreacted starting ketone, thereby preventing the formation of unwanted alcohol byproducts. 7. Validation Checkpoint: TLC (DCM:MeOH 9:1) stained with Ninhydrin. The disappearance of the imine spot confirms completion.
Phase 3: Boc Deprotection 8. Reagents: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. 9. Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (tert-butyl group), yielding the final target compound.
Fig 2: Reductive amination workflow for synthesizing CAS 579500-30-4.
Analytical Validation Standards
To ensure absolute scientific integrity before utilizing 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane in downstream biological assays, the following analytical parameters must be met:
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 227.1.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a 4-proton multiplet at ~3.95 ppm corresponding to the ethylene glycol ketal (-O-CH₂-CH₂-O-), and the absence of any carbonyl carbon signals in the ¹³C NMR (~210 ppm).
-
HPLC Purity: >98% purity monitored at 210 nm (due to the lack of strong UV chromophores, an ELSD or CAD detector is highly recommended for accurate quantification).
References
-
Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]
